3-(4-Pyridyl)indole

ROCK inhibition kinase assay potency comparison

ROCK inhibitor chemotype selection directly impacts experimental reproducibility. 3-(4-Pyridyl)indole (Rockout) provides the validated 4-pyridyl substitution with defined selectivity-~5-fold less potent than Y-27632-enabling partial ROCK inhibition and dose-response window comparisons without MLCK, PKCα, or SAPK2a/p38α confounding. • ROCK IC₅₀ 25 µM; inhibits membrane blebbing (IC₅₀ ~12 µM) and dissolves actin stress fibers at 50 µM in fibroblasts and melanoma cells • ≥98% (HPLC), yellow to off-white solid; soluble in DMSO or methanol • Bulk/custom packaging available for high-throughput screening programs

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 7272-84-6
Cat. No. B024255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyridyl)indole
CAS7272-84-6
Synonyms3-(4-Pyridinyl)-1H-indole; 
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=CC=NC=C3
InChIInChI=1S/C13H10N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-9,15H
InChIKeyLLJRXVHJOJRCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Pyridyl)indole Overview


3-(4-Pyridyl)indole (syn. Rockout, Rho Kinase Inhibitor III) is a cell‑permeable indolopyridine that functions as a selective, reversible, ATP‑competitive inhibitor of Rho‑associated coiled‑coil kinase (ROCK) activity [1]. The compound was discovered through an image‑based high‑throughput screen of cell monolayer wound healing and demonstrates a well‑characterized in vitro ROCK IC₅₀ of 25 µM [1]. It is supplied as a yellow to off‑white solid with purity typically ≥98% (HPLC) and is soluble in DMSO or methanol, facilitating straightforward use in cellular assays .

ROCK pathway inhibition studies; cell-permeable indolopyridine probe
Identified in a phenotypic wound-healing screen for cell migration inhibitors
Supplied as a DMSO/methanol-soluble solid for straightforward cellular assay use

3-(4-Pyridyl)indole Substitution Specificity


ROCK inhibitors are not interchangeable; small changes in molecular structure translate into substantial differences in potency, selectivity, and cellular outcomes. The 4‑pyridyl substitution pattern of 3‑(4‑pyridyl)indole confers a defined inhibitory profile that differs from both the more potent aminofurazan‑based inhibitors (e.g., Y‑27632) and the 2‑ or 3‑pyridyl isomers, which exhibit alternative target engagement or no measurable ROCK activity [1]. Direct biochemical comparison shows that 3‑(4‑pyridyl)indole is approximately 5‑fold less potent than Y‑27632 [1], meaning that substituting one for the other without adjusting concentration can lead to misinterpretation of dose‑response relationships and off‑target effects. Furthermore, the compound does not inhibit MLCK, PKCα, or SAPK2a/p38α [1], a selectivity signature that is not guaranteed across other ROCK‑targeting chemotypes. Therefore, procurement of the exact 4‑pyridylindole chemotype is critical for reproducibility in cytoskeletal and cell‑migration research.

Isomer-specific ROCK activity

The 4-pyridyl isomer is the active ROCK-inhibiting species; 2- or 3-pyridyl isomers lack reported ROCK inhibition and may abolish expected biological effects.

ROCK potency profile differs from Y-27632

Biochemical potency context is lower than aminofurazan-based inhibitors; concentration adjustment is required to avoid dose-response misinterpretation.

Off-target kinase selectivity not guaranteed across chemotypes

The reported lack of MLCK, PKCα, and SAPK2a inhibition may not extend to other ROCK-inhibitor chemotypes; selectivity should be verified if substitution is considered.

3-(4-Pyridyl)indole Differentiation Evidence


Biochemical Potency vs. Y-27632

In a standardized in vitro Rho‑kinase activity assay, 3‑(4‑pyridyl)indole (Rockout) exhibits an IC₅₀ of 25 µM. This is approximately 5‑fold less potent than the widely used reference ROCK inhibitor Y‑27632, which shows an IC₅₀ of ~5 µM under identical assay conditions [1]. The potency differential is consistent across multiple independent measurements and provides a clear benchmark for experimental design.

Potency vs. Y-27632
Head-to-head
IC₅₀ 25 µM vs Y‑27632 ~5 µM
5‑fold lower potency; in vitro ROCK assay (ATP 100 µM)
Supports ROCK inhibitor potency selection; partial inhibition study design may benefit from lower potency
Concentration-response interpretation review required
ROCK inhibition kinase assay potency comparison cell migration

Off-Target Kinase Selectivity

At a concentration of 25 µM, 3‑(4‑pyridyl)indole shows no detectable inhibition of myosin light‑chain kinase (MLCK), protein kinase Cα (PKCα), or stress‑activated protein kinase 2a (SAPK2a/p38α) [1]. This pattern of non‑inhibition is comparable to that reported for Y‑27632 [1] and contrasts with other kinase inhibitors that may cross‑react with these or other off‑target kinases.

Off-target kinase selectivity
Class-level inference
No inhibition
MLCK, PKCα, SAPK2a/p38α at 25 µM
Reported selectivity profile supports ROCK-specific pathway interpretation
Cross-chemotype extrapolation requires additional verification
kinase selectivity ROCK inhibitor off‑target effects MLCK PKC

Cellular Blebbing Inhibition

In M2 human melanoma cells, which exhibit constitutive membrane blebbing, 3‑(4‑pyridyl)indole inhibits blebbing with an IC₅₀ of approximately 12 µM, and at 50 µM it stops blebbing completely within 2 minutes [1]. Washout of the compound leads to full recovery of blebbing within 3 minutes, demonstrating the reversibility of the effect. While Y‑27632 also inhibits blebbing, the potency ratio in this cellular context aligns with the 5‑fold difference observed in biochemical assays [1].

Cellular blebbing inhibition
Supporting evidence
IC₅₀ 12 µM
M2 melanoma cells; complete block at 50 µM, reversible after washout
Supports functional ROCK-dependent activity in living cells; potency hierarchy aligns with biochemical assay
Cellular response context; may vary across cell lines
cell blebbing actin cytoskeleton M2 melanoma cells functional assay

Synthetic Accessibility and Purity

A validated synthetic route to 3‑(4‑pyridyl)indoles via I₂‑triggered N–O cleavage of ketoxime acetates has been reported, yielding the target compound with high functional group compatibility and excellent regioselectivity [1]. This method ensures that the 4‑pyridyl isomer, which is the active ROCK‑inhibiting species, is obtained free of the inactive 2‑ or 3‑pyridyl by‑products that could confound biological interpretation. Commercial preparations typically confirm identity by ¹H‑NMR, HPLC purity (≥98%), and LC‑MS, providing the end user with a chemically defined, reproducible material .

Synthetic & isomeric purity
Supporting evidence
4-pyridyl isomer confirmed
NMR, HPLC (≥98%), LC‑MS; I₂‑triggered regioselective synthesis
Isomeric definition supports reproducible ROCK inhibition; avoids inactive 2-/3-pyridyl contaminants
Isomeric identity review recommended upon receipt
synthesis regioselectivity quality control chemical procurement

3-(4-Pyridyl)indole Application Scenarios


Cytoskeletal Reorganization and Migration

3‑(4‑Pyridyl)indole is ideally suited for studying ROCK‑mediated cytoskeletal dynamics. At 50 µM, the compound induces dissolution of actin stress fibers and inhibits membrane blebbing in fibroblasts and melanoma cells [1]. Its 5‑fold lower potency compared to Y‑27632 makes it a useful tool for experiments where partial ROCK inhibition is desired or when comparing dose‑response windows across inhibitors [1].

Phenotypic Screening and Pathway Validation

Because 3‑(4‑pyridyl)indole was identified in an image‑based phenotypic screen for cell‑migration inhibitors, it is a validated probe for interrogating the ROCK pathway in high‑content, cell‑based assays [1]. Its clean selectivity profile (no inhibition of MLCK, PKCα, or SAPK2a) reduces the likelihood of off‑target confounding, strengthening the causal link between ROCK inhibition and observed phenotypic changes [1].

Thromboxane Synthetase Inhibition

Patents disclose that N‑(4‑pyridyl)indoles, including 3‑(4‑pyridyl)indole derivatives, act as selective thromboxane synthetase inhibitors [3]. This alternative target engagement provides a rationale for using the compound in studies of platelet aggregation, vascular homeostasis, and thrombosis models, where it may offer a different mechanistic angle than classical ROCK‑centric applications [3].

Chemical Scaffold Development

The I₂‑triggered N–O cleavage method provides a reliable, regioselective route to 3‑(4‑pyridyl)indoles [2]. This synthetic accessibility supports the use of 3‑(4‑pyridyl)indole as a core scaffold for further derivatization, enabling medicinal chemists to explore structure–activity relationships (SAR) around the 4‑pyridyl‑indole motif for novel ROCK‑ or thromboxane synthetase‑targeted agents [2].

Application
Selection Property
Validation Focus
Cytoskeletal dynamics research
ROCK inhibitor potency context
Dose-response window comparison; actin stress fiber dissolution monitoring
Phenotypic screening & pathway validation
ROCK selectivity profile
Pathway-specific phenotypic interpretation; off-target confound reduction
Thromboxane synthetase engagement studies
Alternative target engagement context
Platelet aggregation & thrombosis model review
Chemical scaffold development
Regioselective synthetic accessibility
Structure-activity relationship (SAR) exploration around 4-pyridyl-indole motif

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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